Cobalt(2+); fluoro(trioxido)silane is classified as a silane compound containing cobalt in the +2 oxidation state and fluorine. It is often used in the synthesis of advanced materials and as a catalyst in organic reactions. The compound's CAS number is 12021-67-9, which helps in its identification within chemical databases and literature.
The synthesis of cobalt(2+); fluoro(trioxido)silane can be achieved through several methods, primarily involving the reaction of cobalt salts with silanes under controlled conditions.
Common Synthesis Methods:
These methods allow for the control of particle size and distribution, which are crucial for the material's properties.
The molecular structure of cobalt(2+); fluoro(trioxido)silane features a central cobalt ion coordinated with three oxygen atoms from the trioxido group and one fluorine atom.
Structural Characteristics:
Cobalt(2+); fluoro(trioxido)silane participates in various chemical reactions that are significant for its applications:
The mechanism of action for cobalt(2+); fluoro(trioxido)silane primarily revolves around its role as a catalyst in organic reactions:
The physical and chemical properties of cobalt(2+); fluoro(trioxido)silane are critical for its applications:
Cobalt(2+); fluoro(trioxido)silane has diverse applications across various scientific fields:
Sol-gel synthesis represents a cornerstone methodology for producing inorganic-organic hybrid materials containing cobalt-silicon-fluorine linkages. This approach relies on hydrolytically sensitive molecular precursors that undergo controlled condensation reactions, forming extended oxide networks. Citric acid, glycine, and polyacrylic acid serve as critical chelating agents, controlling hydrolysis rates, minimizing phase segregation, and directing nanostructural evolution. These agents form stable complexes with cobalt ions (Co²⁺), enabling homogeneous integration into growing siloxane networks derived from fluoro(trioxido)silane precursors. The pH adjustment (typically neutralized with ammonia) critically influences gelation kinetics, network density, and ultimately the crystallinity of the resulting hybrid material. Research demonstrates that citric acid facilitates superior homogeneity at lower calcination temperatures (≤500°C), while glycine promotes defined crystalline phases like CoAl₂O₄ spinels when aluminum is incorporated, albeit requiring higher pyrolysis temperatures (~800°C) for complete organic removal [6] [10].
Table 1: Influence of Chelating Agents in Sol-Gel Synthesis of Cobalt-Silicon-Fluorine Hybrid Materials
Chelating Agent | Complexation Behavior | Optimal Calcination (°C) | Key Structural Outcome | Reference |
---|---|---|---|---|
Citric Acid | Strong multidentate Co²⁺ binding | 400-500 | Homogeneous amorphous networks, Low porosity | [6] |
Glycine | Moderate Co²⁺ binding, Fuel value | 700-800 | Defined CoAl₂O₄ spinel formation, Higher porosity | [6] [10] |
Polyacrylic Acid | Polymeric network former | 300-450 | Polymer-templated mesoporosity | [3] |
Thermogravimetric-Differential Thermal Analysis (TGA-DTA) reveals distinct decomposition profiles: citric acid-based gels show broad exotherms around 300°C due to citrate combustion, whereas glycine-based precursors exhibit sharp exothermic peaks near 250°C characteristic of its fuel-like behavior. Fourier-Transform Infrared Spectroscopy (FTIR) confirms the retention of Si-F bonds (stretch ~940 cm⁻¹) and Co-O-Si linkages (stretch ~670 cm⁻¹) post-calcination, while X-Ray Diffraction (XRD) indicates the formation of nanocrystalline Co₃O₄ domains embedded within an amorphous fluorinated silica matrix when processed below 600°C [6] [10]. This methodology enables the fabrication of coatings and particles with enhanced hydrophobicity and tailored magnetic properties stemming from the cobalt phase [4].
Schiff bases, formed via the condensation of primary amines with carbonyl compounds, provide an exceptionally versatile platform for constructing molecular precursors to Cobalt(2+);Fluoro(Trioxido)Silane complexes. Incorporating siloxane spacers (e.g., 1,3-bis(3-aminopropyl)tetramethyldisiloxane) or fluorinated aldehydes into the Schiff base ligand backbone imparts distinct conformational flexibility, lipophilicity, and stability crucial for subsequent applications. Complexation involves reacting the deprotonated Schiff base ligand (typically bidentate O,N or tetradentate salen-type) with Co²⁺ salts (e.g., Co(OAc)₂·4H₂O) in refluxing methanol or chloroform, yielding intensely colored complexes [2] [7].
A pivotal advancement involves Schiff bases featuring tetramethyldisiloxane bridges. Single-crystal X-ray diffraction studies of complexes like [Co(H₂L1)] (H₂L1 = Schiff base from 3,5-dichlorosalicylaldehyde and 1,3-bis(3-aminopropyl)tetramethyldisiloxane) reveal octahedral Co²⁺ centers. The flexible siloxane linkage (-Si-O-Si-) significantly enhances biological interaction capabilities compared to rigid alkyl-bridged analogues. This is evidenced by markedly lower IC₅₀ values (e.g., 22.61 µM vs. 43.82 µM against MCF-7 breast cancer cells), attributed to improved membrane permeability and target binding facilitated by the siloxane's conformational freedom and lipophilicity [2]. Molecular docking simulations corroborate stronger binding affinities towards key oncogenic proteins. Furthermore, fluorinated β-diketone Schiff bases (e.g., R = C₂F₅, C₃F₇) form volatile complexes like [Co(NL1)₂] (HNL1 = fluorinated β-iminoketonate), characterized by IR (ν(C=N) ~1610 cm⁻¹, ν(Si-F) ~940 cm⁻¹) and elemental analysis, serving as precursors for vapor deposition [7].
Table 2: Cobalt(II) Schiff Base Complexes with Siloxane/Fluoroalkyl Functionality
Schiff Base Ligand Type | Coordination Mode | Key Structural Feature | Notable Property | Reference |
---|---|---|---|---|
Tetramethyldisiloxane-bridged Salen | N₂O₂ Tetradentate | Flexible -Si-O-Si- spacer | Enhanced cytotoxicity (IC₅₀ ~22 µM MCF-7) | [2] |
Hexamethylene-bridged Salen (Control) | N₂O₂ Tetradentate | Rigid -(CH₂)₆- spacer | Reduced cytotoxicity (IC₅₀ ~44 µM MCF-7) | [2] |
Fluorinated β-Iminoketonate | O,N Bidentate | Perfluoroalkyl groups (R_f) | Volatility (Suitable for MOCVD) | [7] |
PE-MOCVD emerges as a sophisticated technique for depositing ultrathin, conformal films of Cobalt(2+);Fluoro(Trioxido)Silane-derived materials, particularly cobalt oxide (Co₃O₄) nanostructures within silica-based matrices featuring fluorine termination. This process utilizes volatile cobalt precursors bearing fluorinated ligands alongside fluoro(trioxido)silane co-precursors (e.g., fluorinated polysilazanes or silanes). Key precursors include cobalt β-diketonates (e.g., [Co(acac)₃]) or, more effectively, fluorinated Schiff base complexes like [Co(NL1)₂] (where NL1 = fluorinated β-iminoketonate) [7]. These precursors are vaporized, transported via an inert gas stream, and introduced into a reaction chamber under reduced pressure (typically 0.1-10 Torr).
The defining feature of PE-MOCVD is the integration of non-thermal plasma excitation (RF or microwave). This plasma generates highly reactive species (ions, radicals, excited molecules) at significantly lower substrate temperatures (200-400°C) than conventional thermal MOCVD (>500°C). This low-temperature activation is crucial for preserving thermally sensitive functionalities like Si-F bonds and preventing uncontrolled crystallization or phase segregation. The plasma energy promotes precursor fragmentation and enhances surface diffusion, facilitating the formation of dense, adherent films. Research indicates that incorporating fluorine-modified polysilazanes as co-precursors leads to films exhibiting superamphiphobic properties (water contact angles >150°, hexadecane contact angles >140°) due to the synergistic effect of low surface energy fluorinated groups and nanoscale roughness induced by the plasma etching component inherent in the process [3] [7].
Characterization of deposited films via Scanning Electron Microscopy (SEM) reveals controlled morphologies ranging from smooth continuous layers to nanocolumnar structures, depending on plasma power and precursor chemistry. X-ray Photoelectron Spectroscopy (XPS) confirms the presence of Co (binding energy ~780 eV for Co 2p₃/₂), Si (~103 eV for Si 2p), O (~532 eV for O 1s), and F (~688 eV for F 1s), with the F signal indicating successful incorporation of fluorinated species. Raman spectroscopy identifies characteristic bands of spinel Co₃O₄ (e.g., peaks at ~480 cm⁻¹, 520 cm⁻¹, 620 cm⁻¹, and 690 cm⁻¹) embedded within the amorphous fluorinated silica network [7].
Hydrosilylation, the addition of Si-H bonds across unsaturated carbon-carbon linkages (C=C, C≡C), provides a powerful route to synthesize organofunctional Cobalt(2+);Fluoro(Trioxido)Silane derivatives. This reaction is pivotal for introducing polymerizable groups (e.g., vinyl, acrylate) or fluorinated tails, thereby tailoring solubility, surface activity, and crosslinking density. While platinum catalysts are traditional, cobalt-based catalysts have gained prominence due to their cost-effectiveness, tunable selectivity, and compatibility with various functional groups.
Well-defined cobalt complexes, particularly those utilizing bis(imino)pyridine (PDI) ligands (e.g., (i-PrPDI)CoCl₂ where i-PrPDI = 2,6-bis(2,6-diisopropylphenyliminoethyl)pyridine), activated by reductants like NaEt₃BH, exhibit exceptional regioselectivity (anti-Markovnikov) and chemoselectivity for terminal alkenes and dienes [5] [8] [9]. For instance, reacting HSiR₂F (R = Me, Ph, OEt) with vinyl-functionalized fluoro(trioxido)silanes like CH₂=CH-SiMe(OR)O (where OR = fluorinated alkoxy) in the presence of (i-PrPDI)CoCl₂/NaEt₃BH yields novel monomers such as R₂F(RO)Si-CH₂CH₂-SiMe(OR)O. This anti-Markovnikov selectivity (linear -CH₂CH₂- linkage) is crucial for maintaining terminal functionality for further polymerization. The reaction tolerates sensitive functionalities like aryl halides (Br, I), protected alcohols, and even silyl enol ethers, showcasing its versatility [8] [9].
Table 3: Cobalt-Catalyzed Hydrosilylation for Functionalized Fluoro-Silane Monomers
Catalyst System | Silane (H-Si) | Unsaturated Compound | Primary Product | Selectivity | Reference |
---|---|---|---|---|---|
(i-PrPDI)CoCl₂ / NaEt₃BH | PhSiH₃ | CH₂=CH-SiMe(OMe)(OC₃F₇) | Ph(H)₂Si-CH₂CH₂-SiMe(OMe)(OC₃F₇) | Anti-Markovnikov >95% | [8] [9] |
(i-PrPDI)CoCl₂ / NaEt₃BH | (EtO)₃SiH | CH₂=CH-CH=CH₂ (Butadiene) | (EtO)₃Si-CH₂CH=CH-CH₃ | 1,4-Addition (Linear) | [8] |
[(n-Bu)₃P]CoBr₂ / Zn | Ph₂SiH₂ | HC≡C-Si(OEt)₃ | (E/Z)-Ph₂(H)Si-CH=CH-Si(OEt)₃ | (E)-Selective | [5] |
The mechanism typically involves Co(I)-H or Co(I)-silyl intermediates, formed upon reduction of the Co(II) pre-catalyst and oxidative addition of the silane. Subsequent alkene/diene insertion into the Co-H bond, followed by reductive elimination, yields the hydrosilylated product. Ligand design on cobalt (steric bulk of imine aryl substituents) profoundly impacts both activity and selectivity. Larger substituents (e.g., diisopropylphenyl in i-PrPDI) favor anti-Markovnikov addition to terminal alkenes by steering the insertion step towards the less hindered terminal carbon [8]. These hydrosilylation products serve as key intermediates for synthesizing fluorinated polysiloxanes with enhanced hydrophobicity, oleophobicity, and chemical resistance for advanced coating applications [1] [3].
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